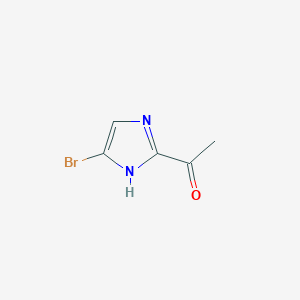

1-(4-Bromo-1H-imidazol-2-yl)ethanone

Description

Contextualization of Halogenated Imidazole (B134444) Derivatives in Contemporary Chemical Research

Halogenated imidazole derivatives are a class of organic compounds that feature an imidazole ring substituted with one or more halogen atoms. The imidazole ring itself, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in numerous biologically important molecules, including the amino acid histidine and purines. longdom.orgresearchgate.net The introduction of halogens (fluorine, chlorine, bromine, or iodine) onto this core structure dramatically influences the compound's physicochemical properties, such as its electronic nature, lipophilicity, and reactivity. nih.gov This, in turn, can lead to a diverse range of biological activities and applications.

In contemporary chemical research, halogenated imidazoles are investigated for their potential as antifungal agents, anticancer therapeutics, and materials for organic light-emitting diodes (OLEDs). nih.govnih.gov The electron-withdrawing nature of halogens can modulate the electron density of the imidazole ring, affecting its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for biological activity. nih.gov

Significance of 1-(4-Bromo-1H-imidazol-2-yl)ethanone in Organic Synthesis and Beyond

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest significant potential as a versatile intermediate in organic synthesis. The presence of a bromine atom on the imidazole ring provides a handle for further functionalization through various cross-coupling reactions. The ketone group is also a reactive site, allowing for a wide range of chemical transformations.

The combination of the bromo-imidazole and ethanone (B97240) moieties within a single molecule makes it a valuable building block for the synthesis of more complex molecular architectures. These architectures are often sought after in the development of new pharmaceutical agents and functional materials. For instance, related imidazole-containing compounds have shown promise as intermediates in the synthesis of antifungal drugs. nih.govnih.gov

Scope and Objectives of Research on this compound

Given the limited direct research on this compound, the primary objective of current and future research would be to fully characterize this compound and explore its synthetic potential. Key research goals would include:

The development of efficient and scalable synthetic routes to this compound.

A thorough investigation of its physicochemical properties, including its spectroscopic data (NMR, IR, Mass Spectrometry).

Exploration of its reactivity in a variety of organic reactions to understand its utility as a synthetic intermediate.

Synthesis of novel derivatives and evaluation of their potential biological activities or material properties.

The following sections will delve into what can be inferred about this compound based on the known chemistry of related structures.

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

1-(5-bromo-1H-imidazol-2-yl)ethanone |

InChI |

InChI=1S/C5H5BrN2O/c1-3(9)5-7-2-4(6)8-5/h2H,1H3,(H,7,8) |

InChI Key |

QIULLFCKBYDMCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=C(N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Bromo 1h Imidazol 2 Yl Ethanone

Historical Development of Synthetic Routes to Halogenated Imidazole (B134444) Derivatives

The journey into the synthesis of halogenated imidazoles is built upon the foundational discovery of the imidazole ring itself by Heinrich Debus in 1858. jetir.org Early methods, such as the Radziszewski synthesis, involved the condensation of dicarbonyl compounds, aldehydes, and ammonia (B1221849), which opened the door to a wide array of substituted imidazoles. jetir.orgsemanticscholar.org

The introduction of halogen atoms onto the imidazole core became a crucial step for modulating the electronic properties and biological activities of these compounds, as well as for providing synthetic handles for further functionalization. google.com Historically, direct halogenation of the imidazole ring with elemental halogens like bromine was a common approach. youtube.com However, these reactions often suffered from a lack of regioselectivity, leading to mixtures of mono-, di-, and tri-halogenated products, which were often difficult to separate. youtube.com

The development of milder and more selective halogenating agents, such as N-halosuccinimides (NXS), marked a significant advancement. youtube.com For instance, N-Bromosuccinimide (NBS) allows for more controlled bromination, where reaction conditions can be tuned to favor the formation of specific isomers. nih.gov The historical progression has moved from harsh, non-selective methods to sophisticated, regiocontrolled strategies that are essential for preparing specifically substituted molecules like 1-(4-Bromo-1H-imidazol-2-yl)ethanone. jetir.orgnih.gov

Classical and Modern Approaches to the Synthesis of this compound

The synthesis of this compound can be envisioned through several strategic pathways, primarily involving the sequential introduction of the bromo and acetyl substituents onto the imidazole core. The choice of strategy is dictated by the principles of regioselectivity and the directing effects of the substituents.

Regioselective Bromination Strategies

One of the most direct routes to the target compound involves the regioselective bromination of a 2-acetyl-1H-imidazole precursor. The acetyl group at the C2 position is an electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution. However, substitution is still possible, and the primary challenge lies in controlling the position of bromination, which can occur at either the C4 or C5 position.

N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations. The regiochemical outcome is often influenced by the reaction conditions, including the choice of solvent and temperature. youtube.comnih.gov In some cases, a mixture of 4-bromo and 5-bromo isomers is obtained, necessitating chromatographic separation. To achieve high regioselectivity for the 4-bromo isomer, protection of the imidazole nitrogen may be employed, which can alter the electronic distribution in the ring and sterically hinder one position over the other.

Table 1: Common Brominating Agents for Heterocycles

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Bromine (Br₂) | Acetic Acid, Chloroform | Often leads to polybromination; selectivity can be poor. |

| N-Bromosuccinimide (NBS) | DMF, CCl₄, Acetonitrile | Milder than Br₂; selectivity can be controlled by solvent and temperature. Often favors C5 bromination in 2-substituted imidazoles. |

Functionalization of Imidazole Precursors

An alternative and potentially more regioselective approach begins with a pre-functionalized imidazole, such as 4-bromo-1H-imidazole. The challenge then becomes the introduction of the acetyl group specifically at the C2 position. The C2 proton of an imidazole ring is the most acidic, making it susceptible to deprotonation by a strong base (e.g., n-butyllithium or LDA). The resulting 2-lithio-4-bromo-1H-imidazole intermediate can then be treated with an acetylating agent, such as acetyl chloride or N-acetylimidazole, to install the desired group.

Another classical method for introducing an acyl group is the Friedel-Crafts acylation. youtube.comorganic-chemistry.org While highly effective for many aromatic systems, its application to imidazoles can be complicated by the Lewis basicity of the ring nitrogens, which can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. youtube.com Therefore, this method often requires N-protection or the use of modified conditions to be successful for imidazole substrates. youtube.comnih.gov

Multi-component Reaction Pathways

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) to construct complex molecules in a single, efficient step. bohrium.com The synthesis of polysubstituted imidazoles is well-suited to MCR strategies. isca.menih.govscirp.org A plausible MCR route to a derivative of this compound could involve the condensation of three or four key building blocks.

For example, a four-component reaction could theoretically assemble the target scaffold from:

A 1,2-dicarbonyl compound (e.g., benzil (B1666583) or a derivative).

An aldehyde that incorporates the acetyl functionality (or a precursor).

A primary amine or ammonia source.

A brominated component.

While designing an MCR to yield the specific 2-acetyl-4-bromo substitution pattern is complex, these methods offer a powerful, atom-economical alternative to traditional linear syntheses. nih.govrsc.org The regiochemical outcome in MCRs is often governed by the reactivity of the starting materials and the specific catalyst system employed. rsc.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Regardless of the chosen synthetic route, the optimization of reaction conditions is paramount to achieving a high yield and purity of the final product. Key factors include the catalyst, solvent, temperature, and reaction time.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent can profoundly influence the outcome of a reaction, particularly in terms of regioselectivity and rate. nano-ntp.com

Catalyst Systems: In the functionalization of imidazole precursors, various catalysts are employed. For Friedel-Crafts type acylations, Lewis acids like AlCl₃, ZnCl₂, or bismuth triflate are common, though their efficacy can be hampered by coordination to the imidazole nitrogens. organic-chemistry.orgscirp.org In MCRs for imidazole synthesis, both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids have been shown to be effective. isca.mersc.org Recent advancements have explored the use of magnetically recoverable nanoparticles and deep eutectic solvents as sustainable catalyst systems. nih.gov For cross-coupling reactions to build more complex derivatives from the bromo-imidazole product, palladium and copper catalysts are frequently used. researchgate.net

Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and transition states, which can dictate the regioselectivity of a reaction. nano-ntp.comresearchgate.net

Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize charged intermediates through hydrogen bonding, potentially increasing reaction rates. nano-ntp.com

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used for nucleophilic substitution reactions and can facilitate the desired bond formations in imidazole synthesis. nano-ntp.com For bromination with NBS, DMF is a frequent choice.

Nonpolar Solvents (e.g., toluene, hexane): These solvents can sometimes enhance selectivity by disfavoring certain reaction pathways and reducing the solvation of reactive intermediates. nano-ntp.comnih.gov

The interplay between the catalyst and solvent is critical. For instance, nickel-catalyzed C-H activation of imidazoles has shown a strong dependence on the use of a tertiary alcohol as the solvent to achieve high efficiency. nagoya-u.ac.jp Optimizing these parameters through systematic screening is a standard practice to maximize the yield of this compound.

Table 2: Influence of Solvents on Imidazole Synthesis

| Solvent Type | Example(s) | General Effect on Imidazole Reactions |

|---|---|---|

| Polar Protic | Water, Ethanol (B145695), Methanol | Can stabilize charged intermediates; may participate in reactions. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good for nucleophilic reactions; often used in halogenations. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Can improve selectivity by disfavoring certain pathways. |

Temperature and Pressure Influence, including Microwave Irradiation

In the synthesis of heterocyclic compounds like imidazoles, temperature is a critical parameter that dictates reaction rates and selectivity. Conventional heating methods often require elevated temperatures and prolonged reaction times to drive the cyclization and substitution reactions necessary for forming the imidazole ring. However, these conditions can sometimes lead to the formation of undesirable byproducts.

Microwave irradiation has emerged as a powerful tool in modern organic synthesis, offering a significant advantage over conventional heating. derpharmachemica.comresearchgate.net By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. niscpr.res.innih.gov For instance, in the synthesis of various substituted imidazoles, microwave irradiation has been shown to enhance the process, particularly in dehydration steps, which are common in imidazole ring formation. niscpr.res.in While specific data for this compound is not available, studies on related bromo-imidazole compounds demonstrate that microwave-assisted protocols can be conducted at temperatures around 80-150°C, achieving good yields in under an hour. nih.govnih.gov The contained environment of a microwave reactor also allows for precise control over pressure, which can be beneficial for reactions involving volatile solvents or gaseous byproducts, ensuring the reaction proceeds to completion in a controlled manner.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Imidazole Synthesis (General Observations)

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to Days | Minutes to Hours |

| Temperature Control | Less Precise | Highly Precise |

| Energy Efficiency | Lower | Higher |

| Product Yield | Variable, often moderate | Often higher |

| Side Reactions | More frequent | Reduced |

This table presents generalized data based on the synthesis of various imidazole derivatives as specific data for this compound is not available in the cited literature.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netbohrium.com The synthesis of imidazole derivatives is an active area for the application of these principles, focusing on aspects like solvent choice, reagent sustainability, and process efficiency. tandfonline.com

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-phase, reactions offer significant environmental benefits. For the synthesis of imidazole compounds, solvent-free approaches have been successfully implemented, often in conjunction with microwave irradiation. niscpr.res.in For example, a one-pot, four-component synthesis of N-substituted imidazoles was achieved by heating a mixture of reactants under solvent-free conditions at 130°C, resulting in very good yields. organic-chemistry.org This method not only reduces waste but also simplifies the work-up procedure, making the process more efficient and economical. Such a strategy could potentially be adapted for the synthesis of this compound.

The sustainability of a synthetic route is also dependent on the reagents used. In the context of producing a brominated compound like this compound, the choice of brominating agent is crucial. Traditional methods might use liquid bromine, which is highly toxic and hazardous. Green chemistry encourages the use of safer alternatives. N-Bromosuccinimide (NBS) is a common, solid-phase brominating agent that is easier and safer to handle than liquid bromine. chemicalbook.com Furthermore, research into more eco-friendly brominating reagents, such as those generated in situ from bromide/bromate mixtures, presents an even greener alternative by avoiding hazardous intermediates and improving bromine atom efficiency. rsc.org The use of greener solvents, such as ethanol or ionic liquids, in combination with catalysis, also contributes to a more sustainable synthetic pathway for imidazole derivatives. nih.govnih.govtandfonline.com

Advanced Spectroscopic and Structural Elucidation of 1 4 Bromo 1h Imidazol 2 Yl Ethanone

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for the identification of functional groups and for obtaining a unique "molecular fingerprint." While a specific, publicly available, peer-reviewed experimental IR or Raman spectrum for 1-(4-Bromo-1H-imidazol-2-yl)ethanone is not readily found, the expected vibrational modes can be predicted based on the analysis of structurally related compounds, such as other substituted imidazoles and acetophenone (B1666503) derivatives. nist.govresearchgate.netresearchgate.net

The key functional groups in this compound are the imidazole (B134444) ring, the ketone group, and the carbon-bromine bond. The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the ketone group, typically in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring is anticipated to appear as a broad band in the range of 3200-3500 cm⁻¹. The C-N stretching vibrations within the imidazole ring would likely produce bands between 1300 and 1500 cm⁻¹. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Aromatic C-H stretching vibrations of the imidazole ring are expected above 3000 cm⁻¹. The ring breathing modes of the imidazole moiety would give rise to characteristic signals in the fingerprint region (below 1500 cm⁻¹).

A summary of the predicted characteristic vibrational frequencies for this compound is presented in Table 1.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Imidazole) | Stretching | 3200-3500 (broad) |

| C-H (Imidazole) | Stretching | ~3100 |

| C=O (Ketone) | Stretching | 1680-1700 |

| C=N (Imidazole) | Stretching | ~1600 |

| C-N (Imidazole) | Stretching | 1300-1500 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution and the solid state.

While a full set of experimental NMR data for this compound is not available in the public domain, the expected chemical shifts can be inferred from data on similar compounds such as 1-(1H-imidazol-2-yl)ethanone and other substituted bromo-imidazoles. nih.govrsc.org

For ¹H NMR, the proton of the N-H group in the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, likely greater than 10 ppm. The single proton on the imidazole ring (at position 5) would likely resonate in the aromatic region, around 7-8 ppm. The methyl protons of the ethanone (B97240) group would appear as a sharp singlet in the upfield region, typically around 2.5 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the ketone is the most deshielded, with an expected chemical shift in the range of 185-195 ppm. The carbons of the imidazole ring would resonate in the aromatic region, typically between 115 and 145 ppm. The carbon atom bonded to the bromine (C4) would be influenced by the halogen's electronegativity and anisotropy, and its chemical shift would be informative. The methyl carbon would have a characteristic signal in the upfield region, around 25-30 ppm.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily be used to confirm the absence of coupling for the singlet signals of the imidazole C5-H and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated imidazole carbon (C5) and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine spatial proximity between atoms. In this largely planar molecule, NOESY could help to confirm through-space interactions between the acetyl group and the imidazole ring protons.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of crystalline materials. For this compound, ssNMR could provide valuable insights into its solid-state conformation and packing, especially in the absence of a single crystal structure. Studies on other halogenated imidazole compounds have demonstrated the utility of ¹³C and ¹⁵N ssNMR in probing the effects of halogen bonding and hydrogen bonding on the local electronic environment. nih.govrsc.org For instance, the chemical shifts of the imidazole carbons and nitrogens would be sensitive to intermolecular interactions in the crystalline lattice. To date, no specific solid-state NMR studies on this compound have been reported.

X-ray Diffraction Studies for Single Crystal Structure Determination of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. As of now, a single crystal structure for this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of the related compound, 4-Bromo-1H-imidazole, has been determined, and it crystallizes in the monoclinic space group P2₁/c. sigmaaldrich.com

Based on the structures of related imidazole derivatives, it is anticipated that the crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding and potentially halogen bonding. The N-H group of the imidazole ring is a strong hydrogen bond donor, and the nitrogen atom at position 3 and the carbonyl oxygen are potential hydrogen bond acceptors. This could lead to the formation of chains or sheets in the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of the solid-state chemistry of many organic molecules. Different polymorphs can exhibit distinct physical properties. The potential for polymorphism in this compound is high, given the presence of functional groups capable of forming various hydrogen and halogen bonding motifs. Studies on other substituted imidazoles have revealed the existence of different crystalline phases. However, specific studies on the polymorphism of this compound have not been documented. The identification and characterization of potential polymorphs would require systematic screening and analysis by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule. For this compound, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (C₅H₅BrN₂O).

The calculated monoisotopic mass serves as a crucial reference point for the experimental data obtained from HRMS analysis. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at this calculated m/z value. The presence of bromine is readily identifiable by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

While specific experimental HRMS data for this compound is not widely published, a plausible fragmentation pattern can be proposed based on established principles of mass spectrometry and the analysis of related structures. The imidazole ring itself is generally stable, with fragmentation often initiated at the substituent groups.

Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a stable acylium ion.

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the imidazole ring, leading to the loss of a neutral ketene (B1206846) (H₂C=C=O) or an acetyl radical (•COCH₃).

Cleavage of the C-Br bond: While less common as an initial fragmentation step compared to cleavage at the carbonyl group, the loss of a bromine radical (•Br) is a possible pathway.

McLafferty Rearrangement: A characteristic rearrangement for ketones, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the formation of a neutral alkene and a charged enol.

A proposed fragmentation scheme is detailed in the table below.

Interactive Data Table: Proposed HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Plausible Mechanism |

| [C₅H₅BrN₂O]⁺ | Molecular Ion | 187.9616 | 189.9595 | Ionization of the parent molecule |

| [C₄H₂BrN₂O]⁺ | [M-CH₃]⁺ | 172.9459 | 174.9439 | Alpha-cleavage of the methyl group |

| [C₃H₃BrN₂]⁺ | [M-C₂H₂O]⁺ | 145.9588 | 147.9568 | Loss of neutral ketene |

| [C₂H₂N₂O]⁺ | [M-CH₃Br]⁺ | 70.0167 | - | Cleavage and rearrangement |

| [C₃H₂N₂]⁺ | [M-Br-C₂H₃O]⁺ | 66.0218 | - | Sequential loss of Br and acetyl group |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Chiral Analogues

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for investigating chiral molecules. These methods measure the differential interaction of left and right-circularly polarized light with a sample. A molecule must be chiral—that is, non-superimposable on its mirror image—to exhibit a CD or ORD signal.

The target compound, this compound, is achiral. It possesses a plane of symmetry that bisects the imidazole ring and the acetyl group, and therefore, it does not have enantiomers. Consequently, an isolated sample of this compound will not produce a CD or ORD spectrum. The determination of enantiomeric excess is, by definition, not applicable to this compound.

However, chiroptical techniques could become relevant in the study of chiral analogues or derivatives of this compound. For instance, if a chiral center were introduced into the molecule, for example, by the reduction of the ketone to a secondary alcohol and subsequent derivatization with a chiral auxiliary, the resulting diastereomers could be distinguished and their stereochemistry investigated using CD and ORD spectroscopy.

Furthermore, it is theoretically possible to induce a chiroptical response in an achiral molecule by placing it in a chiral environment. synchrotron-soleil.fr This can be achieved by forming a complex with a chiral host molecule, such as a cyclodextrin, or by dissolving it in a chiral solvent. In such cases, the observed CD or ORD signal would arise from the supramolecular assembly and not from the intrinsic chirality of the compound itself. Studies have shown that even achiral surfactants can be characterized using chiroptical methods with the aid of a chiral probe. nih.govacs.org

Currently, a review of the scientific literature does not indicate that such studies on chiral analogues or induced chirality have been performed for this compound.

Reactivity and Reaction Mechanisms of 1 4 Bromo 1h Imidazol 2 Yl Ethanone

Electrophilic Aromatic Substitution on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, generally susceptible to electrophilic attack. However, the nature and position of substituents on the ring significantly modulate its reactivity.

Influence of Bromo and Acetyl Substituents on Reactivity

The reactivity of the imidazole ring in 1-(4-Bromo-1H-imidazol-2-yl)ethanone towards electrophilic aromatic substitution is dictated by the electronic effects of the bromo and acetyl substituents. The bromine atom at the C4 position is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director. The acetyl group at the C2 position is a strong electron-withdrawing group, significantly deactivating the imidazole ring towards electrophilic attack.

The acetyl group's deactivating nature is due to both its inductive and resonance effects, which pull electron density from the ring. This makes electrophilic substitution on the imidazole ring of this compound challenging. Any potential electrophilic attack would likely be directed to the C5 position, which is the least deactivated position on the ring. The combined deactivating effect of both substituents makes harsh reaction conditions necessary for any successful electrophilic substitution.

Nucleophilic Substitution at the Bromo Position and Acetyl Group

The presence of the bromo and acetyl groups provides two primary sites for nucleophilic attack: the carbon bearing the bromine atom and the carbonyl carbon of the acetyl group.

Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) with this compound

The bromo substituent at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of more complex molecules.

Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron compound with a halide, is a versatile method for creating C-C bonds. wikipedia.orglibretexts.org In the case of this compound, it can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 4-aryl- or 4-vinyl-substituted 2-acetylimidazoles. The choice of catalyst, base, and solvent is crucial for achieving high yields. mdpi.comyoutube.com

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-(4-Aryl-1H-imidazol-2-yl)ethanone |

| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(4-Vinyl-1H-imidazol-2-yl)ethanone |

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a 4-alkynyl-2-acetylimidazole. Copper-free Sonogashira conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Product |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-(4-Alkynyl-1H-imidazol-2-yl)ethanone |

| Phenylacetylene | Pd(OAc)₂ | - | Piperidine | DMF | 1-(4-(Phenylethynyl)-1H-imidazol-2-yl)ethanone |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C4 position of the imidazole ring. nih.gov The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile |

Amidation and Esterification of the Acetyl Group

The acetyl group at the C2 position can undergo reactions typical of ketones. However, its reactivity is influenced by the electronic nature of the imidazole ring.

Amidation: The direct amidation of the acetyl group is not a straightforward reaction. A more common approach to form an amide linkage at this position would involve a multi-step sequence. For instance, the ketone could be reduced to an alcohol, which is then converted to a leaving group and substituted with an amine. Alternatively, oxidation of the acetyl group to a carboxylic acid, followed by an amide coupling reaction, would be a viable route.

Esterification: Similar to amidation, direct esterification of the acetyl group is not a standard transformation. A plausible route to an ester would be a Baeyer-Villiger oxidation of the ketone to form an ester. This reaction typically involves a peroxy acid, such as m-CPBA. The regioselectivity of the Baeyer-Villiger oxidation would depend on the migratory aptitude of the groups attached to the carbonyl, with the imidazolyl group's migration being a key consideration. Another route involves the conversion of the acetyl group to a carboxylic acid, which can then be esterified under standard conditions (e.g., Fischer esterification). youtube.comchemguide.co.ukcommonorganicchemistry.comorganic-chemistry.orgyoutube.com

Metalation and Lithiation Reactions for Further Functionalization

Metalation, particularly lithiation, of the imidazole ring is a powerful strategy for introducing a variety of functional groups. researchgate.net The position of metalation is directed by the substituents on the ring. In this compound, direct lithiation using a strong base like n-butyllithium or lithium diisopropylamide (LDA) could potentially occur at the C5 position, which is the most acidic proton on the imidazole ring. growingscience.comresearchgate.net The resulting lithiated species can then be quenched with various electrophiles to introduce new substituents at this position.

Furthermore, halogen-metal exchange at the C4 position is a feasible process. Treatment with an organolithium reagent, such as t-butyllithium, at low temperatures can replace the bromine atom with lithium. This C4-lithiated intermediate is a versatile nucleophile that can react with a wide array of electrophiles.

| Reagent | Site of Reaction | Subsequent Electrophile | Product |

| n-BuLi | C5 | CO₂ | 2-Acetyl-1H-imidazole-4-carboxylic acid |

| t-BuLi | C4 (Br/Li exchange) | DMF | 2-Acetyl-1H-imidazole-4-carbaldehyde |

Cycloaddition Reactions Involving the Imidazole Moiety

The imidazole ring can participate in cycloaddition reactions, although its aromaticity makes it less reactive than non-aromatic dienes or dienophiles. The specific substitution pattern of this compound influences its potential to undergo such reactions.

The imidazole ring itself can act as a diene in Diels-Alder reactions, particularly in inverse-electron-demand Diels-Alder reactions where it reacts with electron-deficient dienophiles. rug.nlrsc.orgnih.govpitt.edu However, the presence of the electron-withdrawing acetyl group would decrease the HOMO energy of the imidazole ring, making it less reactive in normal-electron-demand Diels-Alder reactions. Conversely, it could enhance its reactivity as a diene in inverse-electron-demand scenarios. Intramolecular Diels-Alder reactions have also been reported for substituted imidazoles, leading to the formation of fused heterocyclic systems. nih.govpitt.edunih.gov The viability of such reactions with this compound would depend on the nature of the tethered dienophile.

Ring-Opening and Rearrangement Pathways

The imidazole ring is generally stable; however, the presence of an electron-withdrawing acetyl group at the C2 position and a bromine atom at the C4 position can influence its susceptibility to nucleophilic attack and subsequent ring transformations.

Hypothetical Ring-Opening Mechanisms:

Under strong basic conditions, the imidazole ring of certain derivatives can be susceptible to cleavage. For this compound, a hypothetical ring-opening could be initiated by a nucleophilic attack, such as by a hydroxide (B78521) ion. The electron-withdrawing nature of the 2-acetyl group would make the C2 carbon more electrophilic. However, a more plausible scenario for ring-opening in imidazole derivatives often involves initial quaternization of a ring nitrogen, which significantly activates the ring towards nucleophilic attack. While not documented for this specific compound, studies on other imidazoles, such as 7-methylguanosine, have shown that alkaline conditions can induce the opening of the imidazole ring. nih.gov A similar, though unconfirmed, pathway could be envisioned for this compound under forcing conditions.

Another potential, though less likely, pathway could involve a reaction with highly reactive species that leads to the cleavage of the imidazole ring. For instance, some imidazoles undergo ring-opening when treated with electron-deficient acetylenes and water. acs.org

Table 4.5.1: Hypothetical Conditions for Ring-Opening of this compound

| Condition | Proposed Intermediate/Product | Plausibility Notes |

| Strong aqueous base (e.g., NaOH), heat | Acyclic formamido-amine derivative | Based on the known alkaline opening of other imidazole rings, though not specifically documented for 2-acylimidazoles. nih.gov |

| Reaction with electron-deficient alkynes | Functionalized 1,4-diaza-2,5-dienes | This has been observed for 1-substituted imidazoles, but its applicability to a 2-acyl-4-bromoimidazole is speculative. acs.org |

Plausible Rearrangement Pathways:

A more likely transformation for this class of compounds is a rearrangement reaction. The Dimroth rearrangement is a well-known process in heterocyclic chemistry, particularly for 1,2,3-triazoles and some pyrimidines, where endocyclic and exocyclic atoms exchange places through a ring-opening and ring-closing sequence. wikipedia.org While less common for simple imidazoles, analogous rearrangements have been observed in fused imidazole systems like imidazo[1,2-a]pyrimidines, often initiated by the addition of a hydroxide ion followed by ring opening. ox.ac.uk

For this compound, a Dimroth-type rearrangement is theoretically possible but would likely require specific conditions that facilitate the cleavage of the N1-C2 or N3-C2 bond. The presence of the acetyl group at C2 and the bromine at C4 would electronically influence the stability of any open-chain intermediates.

Another possibility includes rearrangements involving the acetyl side chain, though these are less likely to involve the imidazole ring itself directly.

Table 4.5.2: Postulated Rearrangement Reactions for this compound

| Rearrangement Type | Potential Conditions | Hypothetical Product | Basis of Hypothesis |

| Dimroth-type Rearrangement | Strong base (e.g., boiling pyridine) or acid catalysis | Isomeric imidazole with altered substituent positions | Based on the general principle of the Dimroth rearrangement in other nitrogen-containing heterocycles. wikipedia.orgox.ac.uk |

It is crucial to reiterate that the pathways described above are hypothetical and based on the known reactivity of related chemical structures. Detailed experimental studies are required to confirm whether this compound undergoes these or other ring-opening and rearrangement reactions, and under what specific conditions. The current body of scientific literature does not provide these specific details.

Theoretical and Computational Investigations of 1 4 Bromo 1h Imidazol 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and geometric parameters of imidazole (B134444) derivatives. semanticscholar.org For 1-(4-Bromo-1H-imidazol-2-yl)ethanone, DFT calculations, likely using a functional such as B3LYP with a suitable basis set like 6-311G*, would provide a detailed picture of its molecular framework. researchgate.net

Optimization of Ground State Geometries

The bond lengths and angles of the imidazole core are expected to be altered by the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom and the acetyl group will likely lead to a shortening of the adjacent C-N and C-C bonds within the imidazole ring. Conversely, the C-Br and C-C(O)CH3 bonds will have characteristic lengths determined by the interplay of steric and electronic factors. Studies on similar substituted imidazoles, such as 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole, provide a basis for predicting these geometric parameters. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | ~1.38 |

| C2-N3 Bond Length (Å) | ~1.33 |

| C4-C5 Bond Length (Å) | ~1.36 |

| C4-Br Bond Length (Å) | ~1.88 |

| C2-C(acetyl) Bond Length (Å) | ~1.48 |

| N1-C2-N3 Bond Angle (°) | ~111 |

| C4-C5-N1 Bond Angle (°) | ~107 |

| Dihedral Angle (N1-C2-C(acetyl)-O) (°) | ~180 (for planar conformer) |

Note: These are predicted values based on computational studies of similar substituted imidazoles and may vary in the actual molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical hardness. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the bromine atom, which possesses lone pairs of electrons. The LUMO, on the other hand, is likely to be centered on the electron-deficient acetyl group, particularly the carbonyl carbon, and the C2 and C4 positions of the imidazole ring, which are activated by the electron-withdrawing substituents. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These values are estimations based on published data for structurally related nitro- and chloro-imidazoles and serve as a guide. researchgate.netnih.gov

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map for this compound would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the imidazole ring and the oxygen atom of the acetyl group, indicating their nucleophilic character. mdpi.com Conversely, positive potential (blue regions) would be expected around the hydrogen atom attached to the N1 nitrogen and the carbonyl carbon, highlighting their electrophilic nature. mdpi.com The bromine atom would exhibit a region of slight negative to neutral potential.

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Path Analysis

For more precise energy calculations and the exploration of reaction mechanisms, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality energies. These high-accuracy calculations are particularly useful for determining the relative energies of different isomers or transition states in a potential reaction, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the acetyl group.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and the influence of a solvent environment. researchgate.net By simulating the motion of the molecule in a box of solvent molecules (e.g., water), one can observe the rotation around the C2-C(acetyl) bond and the potential for different stable conformers. nih.gov MD simulations can also reveal the nature of intermolecular interactions, such as hydrogen bonding between the imidazole N-H and solvent molecules, which can significantly impact the molecule's properties and reactivity. researchgate.netnih.gov

Quantitative Structure-Property Relationships (QSPR) for Non-Biological Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.net For this compound, QSPR models could be developed to predict non-biological descriptors such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors. These descriptors can include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). Such models are valuable for estimating the properties of new, unsynthesized derivatives. researchgate.netnih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

The prediction of spectroscopic properties through computational methods has become an indispensable tool in modern chemistry, offering insights into molecular structure and electronic properties. For the compound this compound, theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are utilized to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches allow for a detailed analysis of the molecule's spectroscopic signatures, which can aid in its experimental identification and characterization.

Computational chemistry software, such as Gaussian, is often employed for these predictions. nih.gov Methodologies like DFT with functional correlations such as B3LYP are commonly used to optimize the molecular geometry and perform frequency calculations, which are essential for predicting IR spectra and ensuring the structure corresponds to an energy minimum. nih.gov For UV-Vis spectra, TD-DFT calculations are the standard for determining electronic transition energies. nih.gov

Predicted ¹H and ¹³C NMR Spectra

Theoretically calculated NMR spectra provide valuable information on the chemical environment of each nucleus. The chemical shifts (δ) are typically predicted by calculating the magnetic shielding tensors for the optimized molecular structure. For this compound, distinct signals are expected for the protons and carbons of the imidazole ring and the acetyl group.

Based on general principles and data for related imidazole compounds, the following are expected trends in the predicted NMR spectra. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Notes |

| Imidazole C5-H | 7.0 - 7.5 | The proton on the imidazole ring is expected in the aromatic region. |

| Imidazole N-H | 10.0 - 13.0 | The N-H proton of the imidazole ring typically appears as a broad signal at a high chemical shift. |

| Acetyl -CH₃ | 2.4 - 2.8 | The methyl protons of the acetyl group are expected in the typical range for a methyl ketone. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl C=O | 185 - 195 | The carbonyl carbon is expected to be significantly downfield. |

| Imidazole C2 | 140 - 150 | The carbon atom of the imidazole ring attached to the acetyl group. |

| Imidazole C4-Br | 115 - 125 | The carbon atom bonded to the bromine atom will be influenced by its electronegativity. |

| Imidazole C5 | 120 - 130 | The remaining carbon atom in the imidazole ring. |

| Acetyl -CH₃ | 25 - 35 | The methyl carbon of the acetyl group. |

Predicted Infrared (IR) Spectrum

Computational frequency analysis can predict the vibrational modes of this compound, which correspond to the absorption bands in its IR spectrum. Key functional groups will have characteristic vibrational frequencies.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Notes |

| N-H Stretch | 3100 - 3300 | A broad band characteristic of the imidazole N-H bond. |

| C-H Stretch (aromatic) | 3000 - 3100 | Stretching vibration of the C-H bond on the imidazole ring. |

| C-H Stretch (aliphatic) | 2900 - 3000 | Stretching vibrations of the methyl group. |

| C=O Stretch | 1680 - 1720 | A strong absorption band typical for a ketone carbonyl group. |

| C=N and C=C Stretches | 1400 - 1600 | Vibrations associated with the imidazole ring. |

| C-Br Stretch | 500 - 600 | The carbon-bromine bond vibration, typically found in the fingerprint region. |

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

TD-DFT calculations are used to predict the electronic absorption spectrum, providing the maximum absorption wavelengths (λmax) and corresponding oscillator strengths. The UV-Vis spectrum is characterized by electronic transitions, primarily π → π* and n → π* transitions. For this compound, transitions involving the imidazole ring and the carbonyl group are expected. Studies on similar imidazole derivatives show that π → π* transitions are typically observed. researchgate.net

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Notes |

| π → π | 250 - 290 | This transition is expected to be the most intense, arising from the conjugated system of the imidazole ring. |

| n → π | 300 - 340 | A weaker absorption band corresponding to the transition of a non-bonding electron from the carbonyl oxygen to a π* orbital. |

It is crucial to note that these predicted values are based on theoretical models and general trends observed in related compounds. The actual experimental spectra may vary depending on factors such as solvent effects and intermolecular interactions.

Potential Applications of 1 4 Bromo 1h Imidazol 2 Yl Ethanone and Its Derivatives in Advanced Materials and Catalysis

Precursor in the Synthesis of Novel Organic Frameworks and Polymers

The molecular architecture of 1-(4-Bromo-1H-imidazol-2-yl)ethanone makes it an attractive starting material for constructing complex macromolecular structures, including highly ordered frameworks and functional polymers.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with extensive applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of well-defined organic linkers. Imidazole-based molecules are frequently employed as these linkers due to the coordinating ability of the nitrogen atoms. nih.govrsc.org

While direct use of this compound as a primary linker is not documented, its functional groups serve as ideal handles for modification into suitable multitopic linkers. For instance:

The bromo-substituent can be readily converted into other functional groups or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to create extended, rigid linkers necessary for robust framework construction.

The acetyl group can undergo condensation reactions to form imine or β-ketoenamine linkages, which are common in COF chemistry. acs.org Recent research has demonstrated the synthesis of imidazole-linked 3D COFs through multicomponent reactions, highlighting the utility of the imidazole (B134444) core in creating stable and functional frameworks for applications like electrochemical production of hydrogen peroxide. nih.gov

The development of COFs often involves solvothermal synthesis methods which can be time-consuming, but new strategies are emerging for more rapid production. rsc.org The versatility of bromo-imidazole derivatives allows for their incorporation into these advanced synthetic protocols.

Table 1: Examples of Imidazole-Based Linkers and their Role in Frameworks

| Linker Type | Framework | Key Feature of Imidazole | Application Example |

| Imidazole-dicarboxylate | MOF | Acts as a multitopic node connecting metal clusters. | Gas separation, selective sensing. nih.gov |

| Tris(imidazolyl)amine | MOF | Provides tripodal connectivity leading to complex 3D networks. | Fluorescent sensing of pollutants. |

| Imidazole-linked Thiophene | COF | Forms a fully conjugated, robust 3D framework via multicomponent synthesis. | Electrocatalysis, wastewater treatment. nih.gov |

| Benzimidazole | COF | Used in photocatalytic systems for dehalogenation reactions. mdpi.com | Photocatalysis. mdpi.com |

This table presents examples of how imidazole derivatives, in general, are used as building blocks for MOFs and COFs, illustrating the potential pathways for utilizing modified this compound.

Polymeric Materials with Imidazole Scaffolds

The synthesis of polymers containing imidazole groups has been a subject of interest for creating materials that can mimic enzyme functions or serve as specialized binders and membranes. acs.orgacs.org The polymerization of vinylimidazole, for example, produces polymers with pendant imidazole groups that are explored for their catalytic activity. acs.org

For this compound, the acetyl group and the bromo-substituted ring provide reactive sites for incorporation into polymer chains. Potential routes include:

Condensation Polymerization: The acetyl group can react with diamines or other difunctional molecules to form polyimines (Schiff base polymers).

Post-Polymerization Modification: A pre-formed polymer with suitable reactive sites could be functionalized using the bromo-imidazole moiety.

Monomer Synthesis: The bromo-group can be transformed into a polymerizable group, such as a vinyl or styryl moiety, via cross-coupling chemistry. The resulting monomer could then be polymerized to create a functional polymer with pendant bromo-acetyl-imidazole units, which could be further modified.

Studies on polymer-supported synthesis of imidazole derivatives underscore the synergy between polymer chemistry and imidazole building blocks for creating advanced materials. nih.gov Furthermore, imidazole can initiate the polymerization of certain polar vinyl monomers, indicating its active role in polymer synthesis. tandfonline.com Polymers based on functional monomers like 4-vinylimidazole are being designed for specific molecular recognition, such as detecting biomarkers in aqueous solutions. mdpi.com

Ligands in Homogeneous and Heterogeneous Catalysis

The imidazole moiety is a cornerstone of coordination chemistry and catalysis, most notably as the coordinating residue of histidine in metalloenzymes. The nitrogen atoms of the imidazole ring in this compound can act as effective ligands for a wide range of transition metals.

Transition Metal Complexes for Organic Transformations

The lone pair of electrons on the pyridine-type nitrogen atom of the imidazole ring allows it to act as a strong sigma-donating ligand, forming stable complexes with various transition metals. These complexes have applications in numerous catalytic transformations. nih.gov

The specific structure of this compound offers several advantages:

Ligand Tuning: The electron-withdrawing nature of the bromo and acetyl groups can modulate the electronic properties of the imidazole ring, thereby influencing the catalytic activity of the corresponding metal complex.

Bifunctional Ligation: The oxygen atom of the acetyl group could potentially coordinate to a metal center in conjunction with the imidazole nitrogen, creating a chelating ligand that can enhance the stability and selectivity of the catalyst.

Heterogenization: The bromo-group provides a convenient anchor point for immobilizing the complex onto a solid support, such as a polymer or silica, facilitating catalyst recovery and reuse.

Nickel-catalyzed C-H arylation of imidazoles demonstrates the capacity of these heterocycles to participate directly in modern catalytic coupling reactions, a process in which the imidazole itself is a key reactant. nih.gov

Table 2: Transition Metals Commonly Complexed with Imidazole Ligands for Catalysis

| Metal | Common Oxidation States | Typical Coordination Geometries | Potential Catalytic Applications |

| Palladium (Pd) | 0, +2 | Square Planar | Cross-coupling (Suzuki, Heck), C-H activation. |

| Nickel (Ni) | 0, +2 | Square Planar, Tetrahedral | Cross-coupling, hydrogenation, polymerization. jocpr.com |

| Rhodium (Rh) | +1, +3 | Square Planar, Octahedral | Hydroformylation, hydrogenation, C-H activation. researchgate.net |

| Ruthenium (Ru) | +2, +3 | Octahedral | Metathesis, oxidation, hydrogenation. |

| Copper (Cu) | +1, +2 | Tetrahedral, Square Planar, Octahedral | Click chemistry, oxidation, atom transfer radical polymerization. |

This table highlights metals known to form catalytically active complexes with imidazole-type ligands, suggesting potential metal partners for this compound.

Organocatalysis Potential

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthesis. Imidazole and its derivatives are prominent in this field. rsc.orgdocumentsdelivered.comtandfonline.com

The potential of this compound in organocatalysis can be envisioned in two primary ways:

As a Base or Nucleophilic Catalyst: The imidazole ring itself can function as a Brønsted base or a nucleophilic catalyst in various reactions, such as acyl transfer reactions.

As a Precursor to N-Heterocyclic Carbenes (NHCs): NHCs are a powerful class of organocatalysts used in a wide array of transformations. upenn.edunih.gov The C2 position of the imidazole ring in this compound is substituted, but the molecule can be seen as a synthon for developing more complex imidazolium (B1220033) salts, which are the direct precursors to NHCs. nih.gov For instance, modification of the acetyl group and subsequent N-alkylation would yield an imidazolium salt. Deprotonation of this salt would generate a functionalized NHC, whose catalytic properties would be tuned by the substituents on the imidazole core. The synthesis of NHCs can also proceed through alternative routes, such as the dechlorination of 2-chloroazolium salts, indicating multiple synthetic pathways are available. nih.gov

Components in Optoelectronic and Sensing Materials

Imidazole derivatives are increasingly recognized for their valuable electronic and photophysical properties, leading to their use in organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. nih.gov The imidazole core is electron-rich yet can be tuned to be electron-withdrawing, making it a versatile component in the design of functional π-conjugated systems.

The structure of this compound suggests potential for such applications. The combination of the imidazole ring and the acetyl group forms a conjugated system that can act as a chromophore. The bromo-substituent provides a site for synthetic extension, allowing this core to be integrated into larger, more complex dye molecules or polymers with tailored optical and electronic properties.

Research has shown that imidazole-based fluorescent probes can be designed for the highly selective and sensitive detection of various analytes, including metal ions like mercury (Hg²⁺) and silver (Ag⁺), as well as biologically relevant molecules. nih.govrsc.orgresearchgate.net The sensing mechanism often relies on the specific coordination of the analyte with the imidazole nitrogen atoms, which in turn modulates the fluorescence properties of the molecule (e.g., through quenching or enhancement). nih.govacs.org For example, a zinc porphyrin complex was used to detect imidazole derivatives, where binding to the imidazole analyte triggered a change in fluorescence. acs.org This highlights the reciprocal potential of using imidazole derivatives as the sensing element itself.

Table 3: Research Findings on Imidazole Derivatives in Optical Materials

| Imidazole Derivative Type | Application | Key Finding |

| Phenanthro[9,10-d]-imidazole | Fluorescent Probe | The introduction of different functional groups significantly influences the physicochemical and photoluminescent properties for bio-imaging. nih.gov |

| Triazole-imidazole conjugate | Fluorescent Sensor | Exhibits ultrafast and selective detection of Ag⁺ ions in aqueous solution through strong binding affinity. rsc.org |

| 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole | Chemosensor | Shows excellent selectivity for detecting Cu²⁺ ions over other metal ions in aqueous and biological media via fluorescence quenching. researchgate.net |

| Imidazole-based MOF | Fluorescent Sensor | Capable of selectively sensing Fe³⁺ ions and different ketone molecules with high sensitivity. |

This table summarizes findings for various imidazole derivatives, illustrating the broad potential of functionalized imidazoles like this compound in the development of new optical and sensing materials.

Organic Light-Emitting Diodes (OLEDs)

Imidazole derivatives are widely recognized for their electron-transporting or bipolar host capabilities in OLEDs. researchgate.net The imidazole core can facilitate electron or hole transport in organic molecules, a crucial characteristic for efficient OLED performance. researchgate.net The presence of the electron-withdrawing acetyl group and the bromo substituent in this compound can further modify the electronic properties, potentially leading to materials with tailored energy levels for optimized charge injection and transport.

Derivatives of this compound, obtained through reactions at the bromo or acetyl position, can be designed to possess specific photoluminescent properties. For instance, the introduction of aromatic or other chromophoric moieties can lead to the development of novel emitters, particularly for blue light, which remains a challenge in OLED technology. Research on related imidazole-based systems has demonstrated the potential to create efficient blue emitters by controlling intermolecular aggregation and solid-state crystallinity.

| Derivative Type | Potential OLED Application | Key Structural Features | Anticipated Performance |

| Arylated Imidazoles | Emitter or Host Material | Extended π-conjugation | Tunable emission color, improved charge transport |

| Metal Complexes | Phosphorescent Emitter | Coordination with heavy metals (e.g., Iridium, Platinum) | High quantum efficiency |

| Dendrimeric Structures | Hole or Electron Transport Layer | Branched architecture | Enhanced film-forming properties, improved device stability |

This table presents potential applications based on known properties of similar imidazole derivatives.

Chemosensors for Specific Analytes

The imidazole scaffold is a well-established platform for the development of chemosensors due to the ability of its nitrogen atoms to coordinate with metal ions and other analytes. mdpi.com The functional groups on this compound offer multiple sites for modification to create selective and sensitive sensors.

The bromo group can be replaced with various receptor moieties designed to bind specific analytes. The acetyl group can also be functionalized or can act as a signaling unit, where its interaction with an analyte leads to a detectable change in the molecule's photophysical properties, such as fluorescence quenching or enhancement. nih.gov Imidazole-based fluorescent sensors have shown promise in detecting environmentally and biologically important species like cyanide and various metal ions. nih.govrsc.org For example, a common sensing mechanism involves the analyte binding to the sensor, which then modulates an intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) process, resulting in a change in the fluorescence signal. nih.gov

| Analyte | Sensing Mechanism | Potential Derivative Feature | Expected Outcome |

| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Coordination-induced fluorescence change | Introduction of a specific chelating group at the bromo position | High selectivity and sensitivity |

| Anions (e.g., CN⁻, F⁻) | Hydrogen bonding or chemical reaction | Modification of the N-H and acetyl groups | Colorimetric or fluorometric response |

| Biologically Active Molecules | Host-guest interaction | Creation of a molecular cavity | Detection in biological samples |

This table illustrates the potential chemosensory applications and the underlying principles based on the reactivity of the target compound.

Building Blocks for Advanced Chemical Synthesis Methodologies

The reactivity of the bromo and acetyl groups makes this compound a valuable starting material for the synthesis of a wide array of complex organic molecules.

Synthesis of Complex Heterocyclic Systems

The imidazole ring is a core component of many biologically active natural products and pharmaceutical drugs. This compound can serve as a precursor for the construction of fused heterocyclic systems. For instance, the bromo and acetyl groups can participate in intramolecular cyclization reactions to form bicyclic or polycyclic structures. The synthesis of fused benzimidazoles and imidazobenzimidazoles often involves the cyclization of appropriately substituted imidazole precursors. mdpi.com

Furthermore, the bromo group allows for the introduction of various substituents that can then be used in subsequent cyclization steps. This versatility enables the creation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Method Development for C-C and C-N Bond Formations

Carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions are fundamental transformations in organic synthesis. alevelchemistry.co.ukillinois.edu The bromo substituent on the imidazole ring of this compound makes it an ideal substrate for a variety of cross-coupling reactions.

C-N Bond Formation:

Palladium-catalyzed and copper-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds. beilstein-journals.orgnih.gov The bromoimidazole can be coupled with a wide range of amines, amides, and other nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net These reactions, such as the Buchwald-Hartwig amination, provide a direct route to N-arylated imidazole derivatives, which are important motifs in many biologically active compounds. researchgate.net

C-C Bond Formation:

Similarly, the bromo group can be readily utilized in palladium-catalyzed C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings. chemistry.coach These reactions allow for the introduction of aryl, vinyl, and alkynyl groups at the 4-position of the imidazole ring, significantly increasing the molecular complexity and providing access to a vast array of derivatives with diverse electronic and steric properties.

| Reaction Type | Catalyst/Reagents | Bond Formed | Potential Products |

| Suzuki Coupling | Pd catalyst, boronic acid | C-C | 4-Aryl-1H-imidazol-2-yl)ethanone derivatives |

| Heck Coupling | Pd catalyst, alkene | C-C | 4-Vinyl-1H-imidazol-2-yl)ethanone derivatives |

| Sonogashira Coupling | Pd/Cu catalyst, alkyne | C-C | 4-Alkynyl-1H-imidazol-2-yl)ethanone derivatives |

| Buchwald-Hartwig Amination | Pd catalyst, amine | C-N | 4-Amino-1H-imidazol-2-yl)ethanone derivatives |

| Ullmann Condensation | Cu catalyst, amine/alcohol | C-N / C-O | 4-Amino/Alkoxy-1H-imidazol-2-yl)ethanone derivatives |

This table summarizes key cross-coupling reactions applicable to this compound for the formation of C-C and C-N bonds.

Future Directions and Emerging Research Avenues for 1 4 Bromo 1h Imidazol 2 Yl Ethanone

Exploration of Novel Synthetic Pathways under Sustainable Conditions

The pursuit of environmentally benign chemical processes has spurred research into sustainable synthetic methods. For 1-(4-bromo-1H-imidazol-2-yl)ethanone, future research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus will likely shift towards greener alternatives that offer improved efficiency and a reduced environmental footprint.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields in the synthesis of imidazole (B134444) derivatives. organic-chemistry.org Future studies could optimize microwave parameters for the one-pot synthesis of this compound from simple precursors.

Solvent-Free Reactions: Eliminating volatile organic solvents is a cornerstone of green chemistry. Research into solid-state or melt-phase reactions for the formation and derivatization of the imidazole ring could lead to highly efficient and clean synthetic protocols. organic-chemistry.org

Electrochemical Methods: Anodic transformations, potentially mediated by bromide, offer a novel and sustainable approach to imidazole synthesis, avoiding the need for chemical oxidants. organic-chemistry.org Investigating the electrochemical synthesis of the target compound could provide a scalable and environmentally friendly production method.

Catalytic C-H Activation/Halogenation: Direct and selective C-H activation followed by bromination on the imidazole core represents a highly atom-economical approach. Future work could focus on developing catalysts that can regioselectively functionalize the imidazole ring, thereby streamlining the synthesis of this compound.

A comparative table of potential sustainable synthetic routes is presented below:

| Synthetic Method | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. | Optimization of reaction conditions (temperature, time, power) for one-pot synthesis. |

| Solvent-Free Reactions | Minimized waste, simplified purification, lower environmental impact. | Development of solid-state or melt-phase protocols for imidazole ring formation. |

| Electrochemical Synthesis | Avoidance of chemical oxidants, high selectivity, scalability. | Investigation of bromide-mediated anodic cyclization and functionalization. |

| C-H Activation/Halogenation | High atom economy, reduced number of synthetic steps. | Design of regioselective catalysts for direct bromination of the imidazole core. |

Development of Advanced Catalytic Systems Incorporating the Imidazole Scaffold

The imidazole moiety is a well-established component of N-heterocyclic carbene (NHC) ligands, which are pivotal in modern catalysis. The structure of this compound offers multiple handles for the design of sophisticated catalytic systems.

Future research in this area will likely involve:

Functionalized NHC Ligands: The acetyl group can be modified to introduce additional donor atoms or chiral centers, leading to the creation of multifunctional NHC ligands for asymmetric catalysis. The bromo-substituent can be used for post-synthetic modification of the ligand, allowing for the fine-tuning of its steric and electronic properties.

Metalloporphyrin and Pincer-Type Ligands: The imidazole nitrogen atoms can coordinate to metal centers, forming stable complexes. The acetyl and bromo groups can be elaborated into larger conjugated systems or chelating arms to create novel porphyrin-like or pincer-type ligands for a variety of catalytic transformations, including oxidation, reduction, and cross-coupling reactions.

Imidazolium (B1220033) Salts as Organocatalysts: The imidazole ring can be quaternized to form imidazolium salts. These salts, particularly those bearing functional groups derived from the acetyl moiety, could be explored as organocatalysts for reactions such as benzoin (B196080) condensation or Stetter reactions. The bromide counter-ion could also play a role in the catalytic cycle. iucr.org

Integration into Hybrid Materials for Enhanced Functionality

The development of advanced materials with tailored properties is a rapidly growing field. The structural attributes of this compound make it an attractive candidate for incorporation into various hybrid materials.

Emerging research avenues include:

Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms are excellent linkers for the construction of MOFs. The acetyl group can serve as a secondary functional site within the pores of the MOF, available for post-synthetic modification or for specific interactions with guest molecules. The bromo-substituent can influence the electronic properties of the framework or be used as a reactive handle for further functionalization.

Functional Polymers: The acetyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or vinyl group, allowing for the incorporation of the bromo-imidazole unit into polymer chains. Such polymers could exhibit interesting properties, including flame retardancy (due to the bromine content), metal-ion sensing capabilities, or catalytic activity.

Self-Assembled Monolayers (SAMs) on Surfaces: The imidazole headgroup can anchor the molecule to various metal surfaces. The acetyl and bromo groups can be used to control the surface properties, such as wettability or chemical reactivity. This could be relevant for applications in electronics, sensors, or corrosion inhibition.

Computational Design of Derivatives with Tailored Non-Biological Properties

In silico methods are increasingly powerful tools for predicting the properties of new molecules and guiding experimental work. nih.govfrontiersin.orgijcrt.org Computational studies on this compound and its derivatives can accelerate the discovery of new materials with desired non-biological functionalities.

Future computational research should focus on:

Designing Novel Ligands: Density Functional Theory (DFT) calculations can be used to predict the electronic properties and coordination behavior of new ligands derived from the target molecule. frontiersin.org This can guide the synthesis of ligands with optimal properties for specific catalytic applications.

Predicting Material Properties: Molecular dynamics simulations can be employed to model the assembly of the molecule into larger structures, such as MOFs or polymers, and to predict their mechanical, thermal, and electronic properties. nih.gov

Screening for Specific Applications: Virtual screening of a library of computationally designed derivatives can identify candidates with promising properties for applications such as gas sorption, nonlinear optics, or as components in dye-sensitized solar cells.

| Computational Method | Application for this compound Derivatives | Desired Non-Biological Property |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and spectroscopic properties. | Optimized electronic properties for catalysis or optical materials. |

| Molecular Dynamics (MD) | Simulation of the behavior of molecules in condensed phases and their self-assembly. | Prediction of bulk material properties (e.g., mechanical strength, thermal stability). |

| Virtual Screening | High-throughput computational assessment of a large library of virtual compounds. | Identification of candidates for specific applications like gas separation or electronics. |

Mechanistic Studies of Unexplored Reactivity Patterns

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in synthesis and materials science. While the general reactivity of imidazoles is known, the interplay between the bromo and acetyl substituents in this specific molecule presents opportunities for exploring novel chemical transformations.

Key areas for mechanistic investigation include:

Cross-Coupling Reactions: The C-Br bond is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Mechanistic studies can elucidate the optimal catalytic systems for these transformations and explore the potential for sequential C-H and C-Br functionalization. nih.gov

Reactivity of the Acetyl Group: The acetyl group can undergo a wide range of reactions, including condensation, oxidation, and reduction. Understanding how the bromo-imidazole ring influences the reactivity of the acetyl group is essential for its controlled derivatization.

Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., strong base, heat), the imidazole ring may undergo rearrangement or ring-opening reactions. Mechanistic studies can uncover novel reaction pathways leading to new heterocyclic systems.